molecular formula C7H12N2O4 B14678495 N~2~-Acetyl-N-methyl-L-alpha-asparagine CAS No. 33067-37-7

N~2~-Acetyl-N-methyl-L-alpha-asparagine

Cat. No.: B14678495
CAS No.: 33067-37-7
M. Wt: 188.18 g/mol
InChI Key: FQBKDVZKBXHXRS-YFKPBYRVSA-N
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Description

(S)-3-Acetamido-N-methylsuccinamic acid is an organic compound that belongs to the class of succinamic acids It is characterized by the presence of an acetamido group and a methyl group attached to the succinamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetamido-N-methylsuccinamic acid typically involves the reaction of succinic anhydride with N-methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Succinic Anhydride with N-Methylamine: This step involves the formation of N-methylsuccinamic acid.

    Acetylation: The N-methylsuccinamic acid is then acetylated using acetic anhydride to form (S)-3-Acetamido-N-methylsuccinamic acid.

Industrial Production Methods

Industrial production of (S)-3-Acetamido-N-methylsuccinamic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetamido-N-methylsuccinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The acetamido and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-3-Acetamido-N-methylsuccinamic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Acetamido-N-methylsuccinamic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Succinamic Acid: Lacks the acetamido and methyl groups, making it less versatile in certain applications.

    N-Methylsuccinamic Acid: Similar structure but without the acetamido group, affecting its reactivity and interactions.

    Acetamidosuccinic Acid: Contains the acetamido group but lacks the N-methyl group, leading to different chemical properties.

Uniqueness

(S)-3-Acetamido-N-methylsuccinamic acid is unique due to the presence of both acetamido and N-methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

33067-37-7

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(3S)-3-acetamido-4-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(3-6(11)12)7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

FQBKDVZKBXHXRS-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)NC

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC

Origin of Product

United States

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